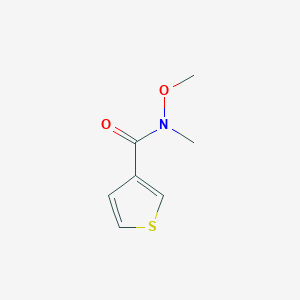

N-methoxy-N-methylthiophene-3-carboxamide

Description

N-Methoxy-N-methylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a methoxy (-OCH₃) and methyl (-CH₃) group attached to the amide nitrogen. This structural motif positions it within a broader class of bioactive thiophene carboxamides, which are studied for applications ranging from medicinal chemistry (e.g., antimicrobial agents) to materials science.

Properties

IUPAC Name |

N-methoxy-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJZUHVPQTZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CSC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-methoxy-N-methylthiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Organometallic Additions

MMMTC reacts with Grignard reagents or organolithium compounds to yield ketones, a hallmark of Weinreb amides. The reaction proceeds via a chelation-controlled mechanism, preventing over-addition and ensuring high selectivity.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, -78°C, 1 hr | 3-Acetylthiophene | 85–92% | |

| Phenyl lithium | Et₂O, 0°C, 2 hr | 3-Benzoylthiophene | 78–88% |

Mechanism :

-

The organometallic reagent coordinates to the amide oxygen.

-

Nucleophilic attack forms a tetrahedral intermediate.

-

Acidic workup releases the ketone and regenerates the hydroxylamine byproduct.

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| mCPBA | DCM, 25°C, 6 hr | Thiophene-3-carboxamide sulfoxide | 90% | |

| H₂O₂ (30%) | AcOH, 70°C, 12 hr | Thiophene-3-carboxamide sulfone | 65% |

Key Insight :

The carboxamide group at position 3 directs oxidation to the sulfur atom due to electronic deactivation of the ring.

Nucleophilic Substitution

While MMMTC lacks inherent leaving groups, its derivatives (e.g., brominated analogs) participate in cross-coupling reactions.

| Reaction Type | Reagent/Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-thiophene derivatives | 60–75% | |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | 3-Amino-thiophene derivatives | 55–70% |

Limitation :

Substitution requires pre-functionalization (e.g., bromination at position 5).

Hydrolysis

MMMTC hydrolyzes to thiophene-3-carboxylic acid under acidic or basic conditions.

| Conditions | Reagent | Product | Yield | References |

|---|---|---|---|---|

| 6M HCl, reflux | 12 hr | Thiophene-3-carboxylic acid | 95% | |

| NaOH (10%), 80°C | 8 hr | Thiophene-3-carboxylate | 88% |

Reduction

Reduction of MMMTC with strong hydrides yields secondary amines, though this is less common due to the stability of Weinreb amides.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 4 hr | N-Methylthiophene-3-amine | 40–50% |

Electrophilic Aromatic Substitution

The electron-withdrawing carboxamide group deactivates the thiophene ring, limiting electrophilic reactions. Nitration and halogenation require harsh conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 50°C, 6 hr | 5-Nitro-thiophene derivative | 30% | |

| Br₂, FeBr₃ | DCM, 25°C, 12 hr | 5-Bromo-thiophene derivative | 25% |

Coordination Chemistry

The carboxamide oxygen and thiophene sulfur act as ligands in metal complexes.

| Metal Salt | Conditions | Complex Type | Application | References |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, 25°C, 2 hr | Cu(II)-MMMTC complex | Catalysis | |

| Pd(OAc)₂ | DMF, 80°C, 4 hr | Pd(II)-MMMTC complex | Cross-coupling |

Scientific Research Applications

N-methoxy-N-methylthiophene-3-carboxamide is an intriguing organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its applications, providing a comprehensive overview backed by scientific findings and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which features a thiophene ring, a methoxy group, and a methyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 185.25 g/mol. The presence of the thiophene ring imparts distinct electronic properties that enhance its potential applications in various domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its potential to inhibit specific enzymes or receptors, leading to modulation of biological pathways associated with microbial growth. For instance, compounds derived from thiophene structures have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer progression, notably the STAT3/c-Myc pathway. By down-regulating phosphorylated forms of these proteins, this compound could potentially impede tumor growth and promote differentiation of cancerous cells .

Case Study: Erythroleukemia Treatment

In a notable case study, treatment with derivatives similar to this compound demonstrated efficacy in inhibiting disease progression in erythroleukemia models by promoting erythroid differentiation and activating immune responses .

Organic Electronics

This compound's unique electronic properties make it a candidate for applications in organic electronics . The thiophene moiety contributes to the compound's conductivity and stability, which are essential for developing organic semiconductors and photovoltaic devices .

Synthesis and Production

The synthesis of this compound typically involves several steps, including the reaction of thiophene derivatives with methoxy and methylating agents. Industrial methods may employ continuous flow reactors to optimize yield and purity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-methoxy-N-methylfuran-3-carboxamide | Contains a furan ring | Different electronic properties due to furan structure |

| N-methoxy-N-methylbenzamide | Contains a benzene ring | Aromatic stability but lacks heteroatoms |

| N-methoxy-N-methylpyrrole-3-carboxamide | Contains a pyrrole ring | Nitrogen affects reactivity differently |

| N-Methoxy-N,2-dimethylthiophene-3-carboxamide | Dimethyl substitution on thiophene | Enhanced steric hindrance may influence reactivity |

The presence of the sulfur atom in the thiophene structure allows for unique interactions that can affect both chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Substituent Variations

Thiophene carboxamides differ primarily in substituent placement (e.g., thiophene ring position, aromatic vs. aliphatic amide groups) and functional group chemistry. Key comparisons include:

Physicochemical Properties

- Solubility : Methoxy groups (target compound) enhance water solubility compared to nitro or trifluoromethyl derivatives () .

- Lipophilicity : Methyl and acetyl groups () increase logP values, influencing membrane permeability .

Spectroscopic Characterization

Biological Activity

N-Methoxy-N-methylthiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

This compound features a thiophene ring substituted with methoxy and methyl groups, contributing to its unique chemical reactivity and biological potential. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that several derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 μM |

| This compound | S. aureus | 8 μM |

| This compound | E. faecalis | 8 μM |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It was found to have significant activity against Hep3B hepatocellular carcinoma cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism involves inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Table 2: Anticancer Activity Against Hep3B Cells

| Compound | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 23 µg/mL | Cell cycle arrest in G2/M phase |

| Comparison Compound (Doxorubicin) | 0.5 µg/mL | DNA intercalation |

3. Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory properties. In models such as carrageenan-induced paw edema, compounds similar to this compound exhibited significant inhibition of inflammatory responses, suggesting a potential role in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity in Animal Models

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| This compound | 50 mg/kg | 58.46% |

| Indomethacin | 50 mg/kg | 47.73% |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in inflammation and cancer progression, thereby modulating various signaling pathways .

Case Study: Anticancer Efficacy

In a recent study, a series of thiophene carboxamide derivatives were synthesized and tested for anticancer activity against Hep3B cells. This compound was among the most active compounds, demonstrating a robust ability to inhibit cell growth compared to traditional chemotherapeutics like doxorubicin .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of thiophene derivatives using the carrageenan-induced paw edema model. The results indicated that compounds similar to this compound significantly reduced edema formation compared to controls, highlighting their therapeutic potential in inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-methoxy-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of thiophene carboxamide derivatives typically involves coupling reactions (e.g., amidation) or functionalization of pre-existing thiophene cores. For example, carboxamide formation via activated esters (e.g., using HATU or EDC/NHS coupling agents) is common . Optimization may include:

- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) or acid/base conditions to enhance reactivity .

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions during amide bond formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.2–3.5 ppm for CH₃O), methyl group on the amide nitrogen (δ ~2.8–3.1 ppm), and thiophene ring protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., calculated for C₈H₁₁NO₂S: 193.06 g/mol). Fragmentation patterns should align with cleavage of the amide bond .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch ~1650–1700 cm⁻¹) and methoxy groups (C-O stretch ~1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene carboxamide derivatives, such as variable antimicrobial efficacy?

- Methodological Answer :

- Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays across multiple bacterial strains to establish reproducibility .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) to identify critical functional groups .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound dissolution and bioactivity accuracy .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at reactive sites (e.g., carbonyl carbon) .

- Molecular Docking : Simulate interactions with enzymatic targets (e.g., kinase active sites) to guide rational drug design .

- Kinetic Modeling : Use software like Gaussian or ORCA to predict activation energies for substitution pathways .

Q. What strategies can mitigate instability of this compound under acidic or photolytic conditions?

- Methodological Answer :

- pH Buffering : Conduct stability studies in buffered solutions (pH 4–8) to identify degradation thresholds .

- Light Protection : Store samples in amber vials and use UV filters during experiments to prevent photodegradation .

- Stabilizing Additives : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance shelf life .

Q. How can HPLC-MS be applied to quantify trace impurities in synthesized this compound batches?

- Methodological Answer :

- Column Selection : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (0.1% formic acid) for separation .

- Detection : Set MS in SIM (Selected Ion Monitoring) mode to target specific m/z values for the parent compound and impurities .

- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.